
Methyl propenyl disulfide
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Overview
Description
Methyl propenyl disulfide is an organosulfur compound with the molecular formula C₄H₈S₂ and a molecular weight of 120.236 g/mol . It is known for its distinctive sulfurous odor and is commonly found in various Allium species such as garlic and onions . This compound exists in different stereoisomeric forms, including (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane and (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl propenyl disulfide can be synthesized through the oxidation of thiols. One efficient method involves the use of alkyl halides and thiourea in the presence of elemental sulfur and sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . This method avoids contamination by higher polysulfides and is extended to alkyl tosylates at 70°C .
Industrial Production Methods
Industrial production of disulfides, including this compound, typically involves the oxidation of thiols using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation and ensure high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl propenyl disulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Food Industry
Flavoring Agent
Methyl propenyl disulfide is widely recognized for its role as a flavoring agent in the food industry. Its strong garlic-like flavor makes it a popular additive in various culinary applications. It enhances the taste profile of numerous dishes and is often used in processed foods to impart a savory character .
Potential Biomarker
Recent studies have suggested that this compound could serve as a biomarker for garlic consumption. Its presence can be detected in biological samples, indicating dietary intake of garlic and related products . This aspect is particularly useful in nutritional epidemiology, where understanding dietary habits is crucial.
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound, showing effectiveness against various foodborne pathogens. For instance, essential oils containing this compound have demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as natural preservatives in food products .
Pharmaceutical Applications
Antineoplastic Activity
this compound has been investigated for its antineoplastic properties. Studies indicate that it may inhibit tumor growth and possess cytotoxic effects against certain cancer cell lines. This suggests potential therapeutic applications in oncology, particularly in developing new chemotherapeutic agents .
Biofilm Inhibition
The compound has shown promise in inhibiting biofilm formation by pathogenic bacteria. This characteristic is significant for pharmaceutical formulations aimed at treating infections associated with biofilm-producing microbes, which are often resistant to conventional antibiotics .
Agricultural Applications
Pest Repellent
this compound exhibits insecticidal properties, making it a candidate for use as a natural pest repellent. Its efficacy against specific agricultural pests could be leveraged to develop eco-friendly pest management strategies .
Soil Health
Research indicates that sulfur-containing compounds like this compound may enhance soil health by promoting beneficial microbial activity. This could lead to improved plant growth and resilience against diseases .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of essential oils from Allium species, this compound was found to significantly reduce the viability of E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method, showcasing its potential as a natural preservative in food products .
Case Study 2: Flavor Profile Analysis
A chemical evaluation of elephant garlic volatiles revealed that this compound was one of the most abundant compounds present. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the flavor profile, supporting its use as a flavoring agent in culinary applications .
Mechanism of Action
The mechanism of action of methyl propenyl disulfide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Comparison with Similar Compounds
Methyl propenyl disulfide is compared with other similar organosulfur compounds:
Diallyl disulfide: Found in garlic, known for its potent antimicrobial and anticancer properties.
Allyl methyl disulfide: Similar structure but different biological activities.
Dimethyl disulfide: Used in the flavor industry, less potent in biological activities compared to this compound.
List of Similar Compounds
- Diallyl disulfide
- Allyl methyl disulfide
- Dimethyl disulfide
- Dipropyl disulfide
- Dipropyl trisulfide
Biological Activity
Methyl propenyl disulfide, also known as methyl 1-propenyl disulfide or allyl methyl disulfide, is an organosulfur compound primarily found in garlic and other Allium species. This compound is notable for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Chemical Formula : C₄H₈S₂
- Molecular Weight : 120.236 g/mol
- CAS Registry Number : 2179-58-0
- IUPAC Name : 3-(methyldisulfanyl)prop-1-ene
Sources of this compound
This compound is predominantly found in:
- Garlic (Allium sativum)
- Onions (Allium cepa)
- Chives (Allium schoenoprasum)
These sources contribute to its significance in culinary and medicinal applications.
Anticancer Properties
Research has demonstrated the potential of this compound in inhibiting cancer cell growth. A study examined the effects of extracts from various Allium species on human breast cancer cells (MCF-7). The results indicated significant cytotoxicity, with survival rates decreasing in a dose-dependent manner:
Concentration (µg/mL) | Survival Rate (%) |
---|---|
10 | 51.3 |
50 | 49.7 |
200 | 42.2 |
400 | 42.0 |
The extracts exhibited greater efficacy compared to cisplatin, a standard chemotherapy agent .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. A study found that garlic extracts containing this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, demonstrating effective inhibition at low concentrations.
The biological activities of this compound are attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular components, leading to oxidative stress and subsequent cell death.
Case Studies
- Anticancer Efficacy : In vitro studies using MCF-7 cells showed that this compound significantly inhibited DNA synthesis, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Effects : A clinical evaluation of garlic extracts containing this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections .
Safety and Toxicity
While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects; however, the compound is generally regarded as safe when consumed in typical dietary amounts .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting methyl propenyl disulfide in plant matrices?
Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is optimal for separating and identifying this compound in garlic and Allium species. Internal standards like diallyl disulfide improve quantification accuracy, while headspace solid-phase microextraction (HS-SPME) minimizes thermal degradation of volatile sulfur compounds .
Q. How does this compound contribute to the sensory profile of garlic?
this compound correlates with pungency and aroma intensity in garlic. Its concentration is influenced by enzymatic hydrolysis of precursors like S-methyl-L-cysteine sulfoxide. Methodologically, partial least squares-discriminant analysis (PLS-DA) can model its relationship with sensory descriptors such as a* color values and other organosulfur compounds (e.g., diallyl trisulfide) .
Q. What are the primary biosynthetic precursors of this compound?
this compound is derived from S-alk(en)yl-L-cysteine sulfoxides via alliinase-mediated hydrolysis. Isotopic labeling studies (e.g., using ¹³C-S-adenosylmethionine) confirm that the propenyl moiety originates from methyl group transfers during precursor biosynthesis .
Q. How should researchers address stability challenges in this compound during extraction?
To mitigate degradation, use low-temperature extraction (<4°C), nitrogen-purged environments, and rapid processing. Stabilizing agents like EDTA can chelate metal ions that catalyze oxidation. Validate stability via time-course GC-MS analyses .
Q. What statistical approaches are suitable for analyzing correlations between this compound and other organosulfur compounds?
Principal component analysis (PCA) and hierarchical clustering effectively identify co-occurrence patterns. For example, this compound shows positive correlations with dimethyl trisulfide (ρ = 0.82, p < 0.01) and negative correlations with 3-vinyl-1,2-dithiacyclohex-4-ene in garlic metabolomic datasets .
Advanced Research Questions
Q. How can experimental design resolve contradictory findings in this compound’s role in antioxidant activity?
Contradictions arise from matrix effects (e.g., garlic vs. synthetic standards). Use factorial designs to isolate variables: (1) compare pure this compound with crude extracts, (2) control for synergistic interactions (e.g., with flavonoids), and (3) employ cell-based assays (e.g., DPPH/ABTS) under standardized oxygen tension .
Q. What methodologies address discrepancies in this compound quantification across studies?
Inter-laboratory variability can be mitigated by harmonizing protocols: (1) calibrate GC-MS with certified reference materials, (2) validate recovery rates via spike-and-recovery experiments, and (3) report coefficients of variation (CV) for replicate analyses. Cross-validate results with LC-MS/MS for sulfur-specific detection .
Q. How can isotopic labeling elucidate this compound’s metabolic fate in vivo?
Administer ³⁴S-labeled this compound to model organisms (e.g., rodents) and track metabolites via high-resolution mass spectrometry. Pair with kinetic modeling to quantify absorption, distribution, and excretion rates. Ethical approval and isotope safety protocols are mandatory .
Q. What experimental strategies improve the sensitivity of this compound detection in complex biological fluids?
Derivatize this compound with pentafluorobenzyl bromide to enhance GC-ECD sensitivity. For low-concentration samples (e.g., plasma), use tandem mass spectrometry (MRM mode) with transitions like m/z 122 → 64. Validate against matrix-matched calibration curves .
Q. How can multi-omics integration clarify this compound’s regulatory mechanisms in plant systems?
Combine transcriptomics (RNA-seq of alliinase genes), proteomics (identification of sulfur-assimilation enzymes), and metabolomics (LC/GC-MS profiling). Use network analysis (e.g., WGCNA) to link this compound levels to upstream genetic pathways and downstream phenotypic traits (e.g., pest resistance) .
Properties
CAS No. |
23838-19-9 |
---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
(E)-1-(methyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |
InChI Key |
FUDUFCLRGSEHAJ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/SSC |
Canonical SMILES |
CC=CSSC |
density |
0.955-0.961 |
physical_description |
colourless liquid |
Origin of Product |
United States |
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